(E)-2-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)ethenesulfonamide

Endothelin Receptor Antagonism Structure-Activity Relationship Conformational Analysis

The compound (E)-2-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)ethenesulfonamide (CAS 1331530-55-2) is a synthetic sulfonamide derivative with a molecular formula of C14H13ClN2O2S and a molecular weight of 308.78 g/mol. It belongs to the ethenesulfonamide class, a scaffold known for its bioisosteric properties and its role in modulating enzyme targets such as carbonic anhydrases, endothelin receptors, and serine proteases.

Molecular Formula C14H13ClN2O2S
Molecular Weight 308.78
CAS No. 1331530-55-2
Cat. No. B2792602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)ethenesulfonamide
CAS1331530-55-2
Molecular FormulaC14H13ClN2O2S
Molecular Weight308.78
Structural Identifiers
SMILESC1=CC(=CN=C1)CNS(=O)(=O)C=CC2=CC=C(C=C2)Cl
InChIInChI=1S/C14H13ClN2O2S/c15-14-5-3-12(4-6-14)7-9-20(18,19)17-11-13-2-1-8-16-10-13/h1-10,17H,11H2/b9-7+
InChIKeyCDWKUDKQKXOUHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1331530-55-2: A Specialized (E)-Ethenesulfonamide Building Block for Targeted Probe and Inhibitor Design


The compound (E)-2-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)ethenesulfonamide (CAS 1331530-55-2) is a synthetic sulfonamide derivative with a molecular formula of C14H13ClN2O2S and a molecular weight of 308.78 g/mol . It belongs to the ethenesulfonamide class, a scaffold known for its bioisosteric properties and its role in modulating enzyme targets such as carbonic anhydrases, endothelin receptors, and serine proteases [1]. This specific molecule is supplied for non-human research purposes, typically at a purity of 95%, and serves as a valuable chemical probe or intermediate in early-stage drug discovery and chemical biology . Its structural features—a 4-chlorophenyl group linked via an (E)-ethene bridge to a sulfonamide moiety that is N-substituted with a pyridin-3-ylmethyl group—differentiate it from simpler sulfonamides and define its potential interaction profile.

Procurement Integrity: Why Generic Sulfonamides Cannot Replace 1331530-55-2 in Targeted Research


The practice of substituting a research compound like 1331530-55-2 with a closely related analog or a generic sulfonamide is scientifically unsound due to steep structure-activity relationships (SAR). The (E)-ethenesulfonamide linkage imposes conformational rigidity which is absent in saturated ethanesulfonamide analogs, directly impacting binding kinetics and target engagement geometry [1]. Furthermore, the pyridin-3-ylmethyl substituent on the sulfonamide nitrogen serves as a critical hydrogen bond acceptor/donor and contributes to metal-coordination potential, as seen in related carbonic anhydrase inhibitor series where a single methylene shift in the pyridyl position abolishes enzyme inhibition [2]. The 4-chlorophenyl group further modulates lipophilicity and pi-stacking interactions. Generic substitution with a tolyl, fluorophenyl, or unsubstituted phenyl analog changes these properties unpredictably, leading to false negatives, erroneous SAR conclusions, and wasted research resources.

Quantitative Differentiation of 1331530-55-2: Evidence from Structural Analogs and Enzyme Profiling


Conformational Pre-Organization: (E)-Ethenesulfonamide vs. Ethanesulfonamide Target Engagement

A head-to-head comparison of the (E)-ethenesulfonamide and ethanesulfonamide pharmacophores in a pyrimidine-based series reveals that the (E)-alkene linker provides a 5-fold improvement in ET(A) receptor binding affinity compared to the saturated ethane linker. While this specific study was performed on a pyrimidine core, the finding directly informs on the inherent value of the (E)-ethenesulfonamide core present in 1331530-55-2 [1].

Endothelin Receptor Antagonism Structure-Activity Relationship Conformational Analysis

Protease Inhibition Profiling: Thrombin Inhibitory Activity Mapping of Ethenesulfonamide Derivatives

Screening of ethenesulfonamide analogs against thrombin (EC 3.4.21.5) in the BRENDA enzyme database reveals that the (E)-ethenesulfonamide scaffold is active. A closely related comparator, (E)-N-[3-[2-(3-chlorobenzyl)-2H-tetrazol-5-yl]phenyl]-2-(3-fluorophenyl)ethenesulfonamide, shows 76% inhibition at 0.01 mM, whereas the 3-nitrophenyl analog drops to 46% inhibition at the same concentration [1]. This demonstrates a 1.65-fold difference driven solely by the 3-substituent on the phenyl ring, highlighting the extreme sensitivity of the scaffold to substituent effects. For 1331530-55-2, the 4-chlorophenyl and pyridin-3-ylmethyl groups are predicted to further modulate this activity profile.

Thrombin Inhibition Serine Protease BRENDA Profiling

Pharmacophore Enrichment: The Pyridin-3-ylmethyl Sulfonamide Moiety in Kinase and AOC3 Inhibitor Patents

Patent analysis reveals that pyridinyl sulfonamide derivatives, specifically those incorporating a pyridin-3-ylmethyl sulfonamide motif, are claimed as privileged structures for AOC3 (VAP-1) and kinase inhibition. Patent US20210353608 explicitly covers pyridinyl sulfonamide derivatives as AOC3 inhibitors, where the pyridinyl nitrogen position is critical [1]. The claimed invention's generic structure encompasses the N-(pyridin-3-ylmethyl)sulfonamide core of 1331530-55-2. While direct biological data for 1331530-55-2 is not publicly disclosed, its core features are validated as critical by the patent's SAR description, positioning it as a highly relevant probe for AOC3-related inflammatory pathways.

AOC3 Inhibition Kinase Inhibition Pyridinyl Sulfonamide

Phenyl Ring Halogen SAR in Sulfonamide-Based Enzyme Inhibitors: Para-Chloro Substitution Advantage

A QSAR study of 48 sulfonamide derivatives as carbonic anhydrase inhibitors demonstrates that the 4-chlorophenyl substitution on an ethenesulfonamide scaffold consistently yields higher inhibitory potency compared to 4-methyl or 4-fluoro analogs due to optimal halogen bonding and lipophilic interactions within the enzyme active site [1]. In a parallel series, the 4-chloro derivative showed a mean IC50 that was 0.7 log units lower than the 4-methyl analog, representing a 5-fold potency gain. This class-level inference supports the specific value of the 4-chlorophenyl group in 1331530-55-2.

Carbonic Anhydrase Inhibition QSAR Halogen Bonding

Procurement-Led Application Scenarios for 1331530-55-2: From Chemical Probe to Patent-Landscape Navigation


AOC3/VAP-1 Inhibitor Lead Discovery and Patent-Busting

Following the evidence in US20210353608, which claims pyridinyl sulfonamide AOC3 inhibitors, 1331530-55-2 can be procured as a reference compound to map the patent landscape. Its pyridin-3-ylmethyl sulfonamide core matches the generic structure of the invention. By evaluating 1331530-55-2 in AOC3 enzymatic and cellular assays, industrial users can quickly establish a baseline SAR, benchmark their novel analogs, and identify opportunities for scaffold hopping [1].

Serine Protease (Thrombin) Chemical Probe Development

Based on the class-level thrombin inhibition data from the BRENDA database, 1331530-55-2 is positioned as a chemical probe for serine protease profiling. Researchers can use this compound to investigate the role of the 4-chlorophenyl substituent and the (E)-ethene linker in achieving selectivity against related coagulation proteases (Factor Xa, trypsin). The quantitatively established sensitivity of ethenesulfonamides to substituent changes (1.65-fold difference between fluorophenyl and nitrophenyl analogs) makes 1331530-55-2 a valuable tool for detailed SAR dissections [1].

Carbonic Anhydrase Isoform Selectivity Screening

The QSAR-driven evidence of a ~5-fold potency advantage for 4-chlorophenyl over 4-methylphenyl sulfonamides supports the procurement of 1331530-55-2 for carbonic anhydrase profiling [1]. Screening this compound against a panel of carbonic anhydrase isoforms (e.g., CA I, II, IX, XII) can reveal isoform-selectivity patterns driven by the pyridin-3-ylmethyl tail, potentially identifying selective hCA IX/XII inhibitors for tumor-hypoxia research, a scenario where generic sulfonamides fail.

Endothelin Receptor Pathway Tool for in vitro Pharmacology

Leveraging the cross-study evidence that (E)-ethenesulfonamide provides a 5-fold affinity gain over ethanesulfonamide at the ET(A) receptor, 1331530-55-2 serves as a structurally defined probe for studying the endothelin pathway [1]. Its procurement enables researchers to investigate the functional consequences of ET(A) blockade in vascular smooth muscle cells or cardiac fibroblasts without the confounding effects of flexible, less active saturated analogs.

Quote Request

Request a Quote for (E)-2-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)ethenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.